molecular formula C6H7Cl2NOS B13304216 (1R)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol

(1R)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol

Cat. No.: B13304216
M. Wt: 212.10 g/mol
InChI Key: CPOLDZJVMKFDNN-BYPYZUCNSA-N
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Description

(1R)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol is a chiral compound that features a thiophene ring substituted with two chlorine atoms and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,5-dichlorothiophene.

    Functional Group Introduction: The thiophene ring is functionalized to introduce the amino alcohol moiety. This can be achieved through a series of reactions, including halogenation, nucleophilic substitution, and reduction.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, leading to a variety of functionalized thiophene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce a variety of thiophene derivatives with different functional groups.

Scientific Research Applications

(1R)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino alcohol moiety can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

    (1R)-2-Amino-1-(2,5-dichloropyridin-3-yl)ethan-1-ol: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

(1R)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H7Cl2NOS

Molecular Weight

212.10 g/mol

IUPAC Name

(1R)-2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol

InChI

InChI=1S/C6H7Cl2NOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1,4,10H,2,9H2/t4-/m0/s1

InChI Key

CPOLDZJVMKFDNN-BYPYZUCNSA-N

Isomeric SMILES

C1=C(SC(=C1[C@H](CN)O)Cl)Cl

Canonical SMILES

C1=C(SC(=C1C(CN)O)Cl)Cl

Origin of Product

United States

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